molecular formula C14H11FO3 B8166599 Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166599
M. Wt: 246.23 g/mol
InChI Key: JGJDULTUNURSJP-UHFFFAOYSA-N
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Description

Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a fluorine atom at the 3' position, a hydroxyl group at the 5 position, and a methyl ester moiety at the 3-carboxylate position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting protein-protein interactions, such as c-Myc inhibitors .

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)11-5-10(7-13(16)8-11)9-3-2-4-12(15)6-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDULTUNURSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include a palladium catalyst, a base, and a solvent such as dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its biphenyl structure is common in many biologically active molecules, making it a candidate for developing new therapeutic agents .

Industry: In the materials science industry, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated biphenyl system .

Mechanism of Action

The mechanism of action of Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate in biological systems involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with proteins, potentially affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous biphenyl derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Compound Name Substituents Key Properties/Applications Reference
Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate 3'-F, 5-OH, 3-COOCH₃ Potential c-Myc inhibition; enhanced metabolic stability
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate 4′-CH₃, 5-nitrobenzoxadiazole, 3-COOCH₃ Confirmed c-Myc inhibitor; fluorescence properties for cellular tracking
[1,1'-Biphenyl]-3-carboxylic acid, 6-fluoro-3'-hydroxy-5'-(trifluoromethyl) 6-F, 3'-OH, 5'-CF₃, 3-COOH Increased acidity due to CF₃; explored in kinase inhibition
Methyl 3-fluoro-3'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate 3-F, 3'-OH, 4'-CH₃, 4-COOCH₃ Structural isomer; lower solubility due to methyl substitution
[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy 3'-Br, 2-F, 5'-OH, 3-CN Halogenated analog; used in Suzuki-Miyaura coupling studies

Key Findings

Substituent Position and Bioactivity :

  • The 3'-fluoro and 5-hydroxy groups in the target compound are critical for binding to c-Myc, as demonstrated by analogs with nitrobenzoxadiazole substituents (e.g., ). Fluorine at the 3' position reduces steric hindrance compared to bulkier groups like CF₃ () .
  • Hydroxyl vs. Methoxy : Replacement of the 5-OH group with methoxy (e.g., in ’s 4'-chloro-5-fluoro-2'-methoxy analog) decreases hydrogen-bonding capacity, reducing target affinity .

Physicochemical Properties :

  • The methyl ester (3-COOCH₃) in the target compound improves cell permeability compared to carboxylic acid derivatives () .
  • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents increase acidity (pKa ~3.5–4.0), whereas hydroxyl groups (pKa ~9–10) balance solubility and lipophilicity .

Synthetic Accessibility: The target compound is synthesized via one-pot Diels-Alder and cross-coupling reactions (similar to ), whereas nitro- or cyano-substituted analogs require additional steps, such as palladium-catalyzed nitration () .

Biological Activity :

  • Unlike the nitrobenzoxadiazole-containing analog (), the target compound lacks fluorescence properties, limiting its utility in cellular imaging .
  • The 3'-bromo-2-fluoro-5'-hydroxy derivative () shows higher reactivity in cross-coupling but lower metabolic stability due to bromine .

Research Implications

  • Drug Design : The 3'-fluoro-5-hydroxy substitution pattern is optimal for balancing target affinity and pharmacokinetics.
  • Limitations : Structural isomers (e.g., 4-COOCH₃ vs. 3-COOCH₃ in ) may exhibit divergent bioactivities, necessitating precise regiochemical control .

Biological Activity

Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H11F O3
  • Molecular Weight : Approximately 250.24 g/mol
  • Functional Groups : Hydroxyl group (-OH), carboxylate ester group (-COOCH3), and a fluorine atom.

These functional groups are significant as they influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as:

  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, which is crucial for constructing the biphenyl core.
  • Esterification : The final step where the carboxylic acid is converted to an ester using methanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biomolecules, enhancing its affinity for biological targets. The fluorine atom contributes to increased lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in biological systems.

Anticancer Activity

Recent studies have investigated the compound's potential anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells, thereby preventing proliferation.
  • Cytotoxic Effects : Demonstrating significant cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells .

Study on Cell Lines

In a notable study involving human prostate cancer cell lines (PC3 and DU145), this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined as follows:

Compound Concentration (μM)PC3 Cell Line IC50DU145 Cell Line IC50
24 hours40.1 ± 7.998.14 ± 48.3
48 hours27.05 ± 3.962.5 ± 17.3
72 hours26.43 ± 2.141.85 ± 7.8

This data indicates that PC3 cells are more sensitive to treatment compared to DU145 cells .

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